molecular formula C8H6ClN B1345701 4-Chloro-2-methylbenzonitrile CAS No. 50712-68-0

4-Chloro-2-methylbenzonitrile

Cat. No.: B1345701
CAS No.: 50712-68-0
M. Wt: 151.59 g/mol
InChI Key: ZZAJFWXXFZTTLH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN and a molecular weight of 151.593 g/mol . It is a derivative of benzonitrile, where a chlorine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 2-methylbenzonitrile using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives such as 4-amino-2-methylbenzonitrile.

    Reduction: 4-Chloro-2-methylbenzylamine.

    Oxidation: 4-Chloro-2-methylbenzoic acid.

Scientific Research Applications

4-Chloro-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is utilized in the development of new therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: It is employed in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzonitrile depends on its specific application

Comparison with Similar Compounds

4-Chloro-2-methylbenzonitrile can be compared with other similar compounds such as:

    4-Fluoro-2-methylbenzonitrile: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.

    4-Bromo-2-methylbenzonitrile: Contains a bromine atom, which can influence its chemical behavior and use in synthesis.

    4-Iodo-2-methylbenzonitrile:

Uniqueness: The presence of a chlorine atom in this compound provides unique reactivity patterns, making it a valuable intermediate in various synthetic pathways. Its specific substitution pattern also allows for selective functionalization, which is advantageous in the synthesis of complex molecules.

Properties

IUPAC Name

4-chloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJFWXXFZTTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198767
Record name 4-Chloro-2-methylbenzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-68-0
Record name 4-Chloro-2-methylbenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylbenzonitrile
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Record name 4-Chloro-2-methylbenzonitrile
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Record name 4-chloro-2-methylbenzonitrile
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Synthesis routes and methods

Procedure details

Toluene (30 mL) and ice was added to the above copper cyanide solution and then the reaction mixture was stirred vigorously. The above diazonium salt solution was then slowly added to the reaction mixture. After the addition was complete, the reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then allowed to warm to room temperature (25° C.), and then stirred for another hour. The reaction mixture was then heated to 50° C. for 2 hours without stirring. The toluene phase and precipitate were then separated from the aqueous phase. To the toluene phase was added 10 mL concentrated HCl, 40 mL hot H2O, and FeCl3.6H2O (32 g, 0.118 mol) and this reaction mixture was then stirred overnight. The reaction mixture was then added to 200 mL H2O. The organic phase was then extracted with toluene, dried and evaporated under reduced pressure to produce 4-chloro-2-methylbenzonitrile as a dark brown oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3.6H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Chloro-2-methylbenzonitrile in the research presented?

A1: this compound serves as a crucial starting material in the chemical synthesis of 7α-Hydroxyriboflavin. The researchers used this compound to create a synthetic pathway that led to the production of 7α-Hydroxyriboflavin, ultimately enabling the identification of a naturally occurring compound called Nekoflavin. [, ]

Q2: Can you elaborate on the synthetic pathway involving this compound for producing 7α-Hydroxyriboflavin?

A2: While the research papers do not provide a detailed step-by-step procedure, they mention that the synthesis proceeds through two key intermediates: 7-cyano-7-demethylriboflavin and 7α-aminoriboflavin. [, ] This suggests that this compound is likely involved in building the core structure of the riboflavin molecule, with subsequent steps leading to the introduction of the cyano and amino groups at the 7th position and finally, the formation of 7α-Hydroxyriboflavin.

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